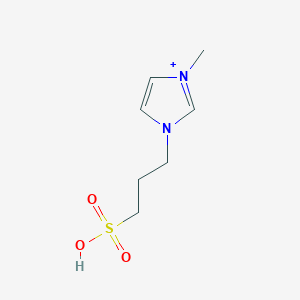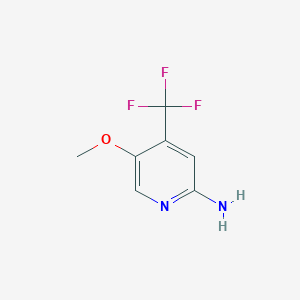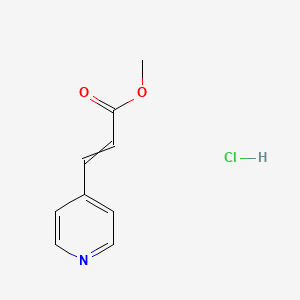
Disodium;fluorophosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium fluorophosphonic acid is an inorganic compound with the formula Na2PO3F. It is a derivative of fluorophosphoric acid, where the hydrogen atoms are replaced by sodium ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium fluorophosphonic acid can be synthesized through the reaction of fluorophosphoric acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where fluorophosphoric acid (H2PO3F) reacts with sodium hydroxide (NaOH) to form disodium fluorophosphonic acid (Na2PO3F) and water (H2O).
Industrial Production Methods: Industrial production of disodium fluorophosphonic acid involves the large-scale reaction of fluorophosphoric acid with sodium hydroxide under controlled conditions. The reaction is carried out in reactors equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through crystallization and filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions: Disodium fluorophosphonic acid undergoes various chemical reactions, including:
Hydrolysis: When dissolved in water, it hydrolyzes to form phosphoric acid and sodium fluoride.
Substitution Reactions: It can participate in substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.
Substitution Reactions: Common nucleophiles such as hydroxide ions (OH-) or amines can be used under mild conditions.
Major Products Formed:
Hydrolysis: Phosphoric acid (H3PO4) and sodium fluoride (NaF).
Substitution Reactions: Depending on the nucleophile, various substituted phosphonic acids can be formed.
Wissenschaftliche Forschungsanwendungen
Disodium fluorophosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It is employed in the study of enzyme inhibition, particularly in the inhibition of cholinesterase enzymes.
Industry: It is used in the production of flame retardants, corrosion inhibitors, and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of disodium fluorophosphonic acid involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of cholinesterase enzymes by forming a covalent bond with the active site of the enzyme. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects.
Vergleich Mit ähnlichen Verbindungen
Sodium monofluorophosphate (Na2PO3F): Similar in structure but used primarily in dental care products.
Phosphoric acid (H3PO4): Lacks the fluorine atom and has different chemical properties.
Sodium fluoride (NaF): Contains fluoride but lacks the phosphonic acid group.
Uniqueness: Disodium fluorophosphonic acid is unique due to its combination of fluorine and phosphonic acid groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit cholinesterase enzymes distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
FH2Na2O3P+2 |
|---|---|
Molekulargewicht |
145.966 g/mol |
IUPAC-Name |
disodium;fluorophosphonic acid |
InChI |
InChI=1S/FH2O3P.2Na/c1-5(2,3)4;;/h(H2,2,3,4);;/q;2*+1 |
InChI-Schlüssel |
BFDWBSRJQZPEEB-UHFFFAOYSA-N |
Kanonische SMILES |
OP(=O)(O)F.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride](/img/structure/B11824562.png)

![[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride](/img/structure/B11824568.png)

![3-[3-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11824574.png)


![[Difluoro(phenylsulfonyl)methyl]trimethyl-silane](/img/structure/B11824605.png)


